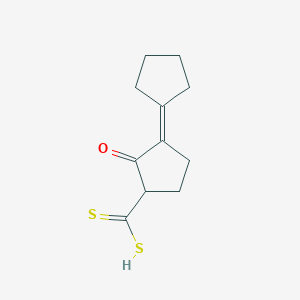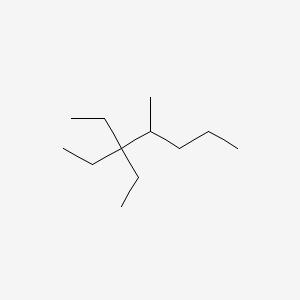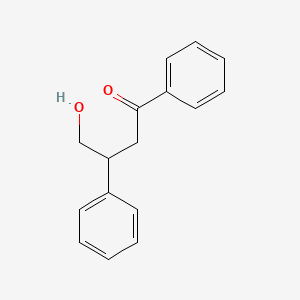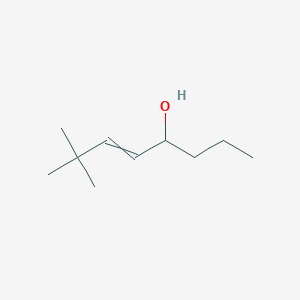
7,7-Dimethyloct-5-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyloct-5-en-4-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of tertiary alcohols, characterized by a hydroxyl group (-OH) attached to a saturated carbon atom. This compound is notable for its unique structure, which includes a double bond and two methyl groups on the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloct-5-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as alkenes and alcohols.
Grignard Reaction: One common method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with an aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves hydroboration-oxidation, where an alkene undergoes hydroboration followed by oxidation to yield the alcohol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, often involving advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyloct-5-en-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
7,7-Dimethyloct-5-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyloct-5-en-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
2,6-Dimethyloct-7-en-2-ol: Shares a similar structure but differs in the position of the hydroxyl group.
3,7-Dimethyloct-6-en-1-ol: Another similar compound with variations in the position of the double bond and hydroxyl group.
Uniqueness: 7,7-Dimethyloct-5-en-4-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
61782-24-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
7,7-dimethyloct-5-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-5-6-9(11)7-8-10(2,3)4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
IXRKVYPZVKLYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


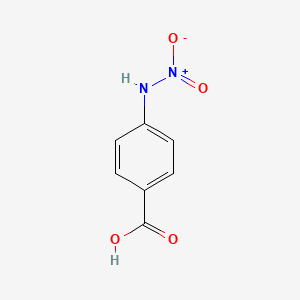
![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
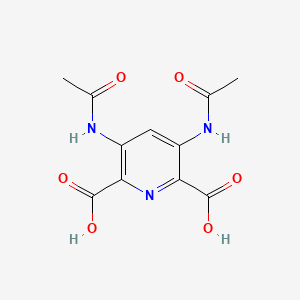
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)
![N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14562684.png)
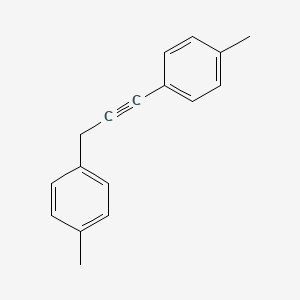


![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
